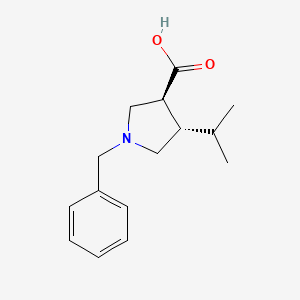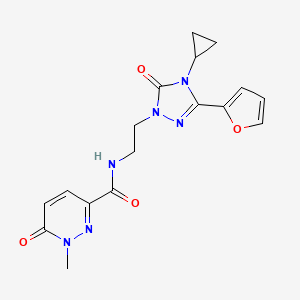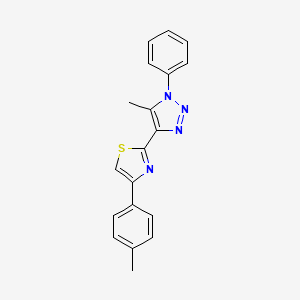![molecular formula C14H15BrN8 B2506970 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310096-85-4](/img/structure/B2506970.png)
6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives has been a subject of interest due to their pharmacological potential. In the context of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, similar compounds have been synthesized through various methods. For instance, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines (VIII) were synthesized and evaluated for anxiolytic activity, showing promising results in tests predictive of this activity and inhibiting [3H]diazepam binding . Another study reported the synthesis of pyrimido[4,5-b][1,4]diazepines, lumazines, and triazolopyrimidines from 5,6-diamino-1-(2-chlorobenzyl)uracil, which exhibited antimicrobial and antioxidant activities . Additionally, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated as anti-diabetic drugs, showing strong DPP-4 inhibition and insulinotropic activities .
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is crucial for their biological activity. The presence of the triazolo[4,3-b]pyridazine core is a common feature in these compounds, which is often modified with various substituents to enhance activity and specificity. The substitution at the 6-position with different groups, such as substituted phenyl or piperazines , has been shown to significantly affect the binding and activity of these molecules. The bromopyrimidinyl group in the compound of interest suggests potential for increased interaction with biological targets due to the presence of a halogen, which can form halogen bonds.
Chemical Reactions Analysis
The chemical reactivity of triazolo-pyridazine derivatives is influenced by their functional groups and the overall molecular framework. The synthesis of these compounds often involves reactions such as one-pot synthesis , sequential manipulation with α,β-unsaturated ketones , and treatment with various reagents like phenacyl bromides or nitrous acid . These reactions lead to the formation of fused rings and substituted systems that are key to the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-pyridazine derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacokinetic profile. The presence of a bromine atom in the compound of interest may increase its molecular weight and influence its lipophilicity, potentially affecting its absorption and distribution in biological systems. The studies reviewed do not provide detailed physical property data, but such properties are typically assessed during the drug development process .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthetic Methodologies : The compound is part of a broader class of chemicals utilized in the synthesis of various heterocyclic systems. These methodologies often involve the construction of fused uracils, pyrimidodiazepines, lumazines, and triazolopyrimidines, highlighting the compound's role in generating structures with potential pharmacological activities (El-Kalyoubi et al., 2017). The versatility of such compounds is further demonstrated in the synthesis of indolizines, triazolopyridines, and benzimidazooxadiazoles, showcasing a range of chemical transformations (Dawood, 2004).
Anxiolytic and Anticonvulsant Activities : Derivatives of the compound, such as 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, have been reported to exhibit anxiolytic activity in tests predictive of such effects. These findings suggest the potential of these derivatives in developing new anxiolytic agents (Albright et al., 1981). Additionally, benzylpyridazine derivatives, including triazolopyridazines, have shown anticonvulsant properties, indicating their utility in addressing seizures (Moreau et al., 1994).
Antimicrobial and Antioxidant Activities : The compound's derivatives have demonstrated a wide range of antimicrobial and antioxidant activities. This includes activities against pathogenic microbes such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as significant antioxidant properties, underscoring the potential for these compounds in developing new antimicrobial and antioxidant agents (El-Kalyoubi et al., 2017).
Eigenschaften
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZOEOJAENXJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)



![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)

